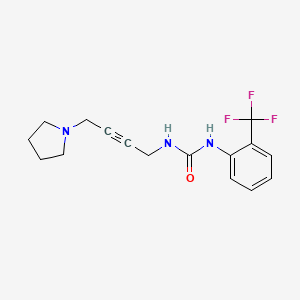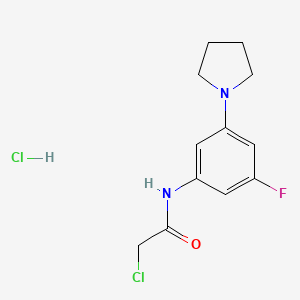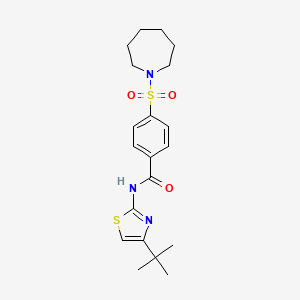
4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. It is a highly selective inhibitor of the protein kinase BTK, which plays a crucial role in the survival and proliferation of cancer cells.
Mechanism of Action
4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide works by selectively inhibiting the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival of many types of cancer cells. By inhibiting BTK, 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide induces apoptosis in cancer cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects:
4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide has been shown to have potent anti-cancer activity in preclinical studies. It induces apoptosis in cancer cells and inhibits their growth and proliferation. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. It has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several potential future directions for research on 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another area of research is the development of more potent and selective BTK inhibitors that can overcome resistance to 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide. Finally, further preclinical and clinical studies are needed to determine the safety and efficacy of 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide in humans.
Synthesis Methods
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide involves a series of chemical reactions that start with the reaction of 4-(tert-butyl)thiazol-2-amine with 4-fluoro-3-nitrobenzoic acid to form the intermediate compound 4-(tert-butyl)thiazol-2-yl 4-fluoro-3-nitrobenzoate. This intermediate is then reacted with 1-aminocyclohexane-1-sulfonic acid to form the final product, 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, demonstrating selective inhibition of BTK and inducing apoptosis in cancer cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-20(2,3)17-14-27-19(21-17)22-18(24)15-8-10-16(11-9-15)28(25,26)23-12-6-4-5-7-13-23/h8-11,14H,4-7,12-13H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPIXQJSZKPMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2744648.png)
![4-morpholin-4-ylsulfonyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2744649.png)
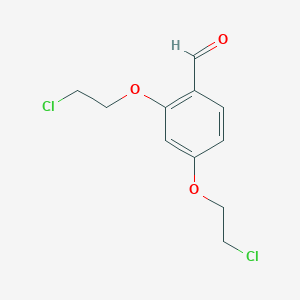
![3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2744652.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2744654.png)
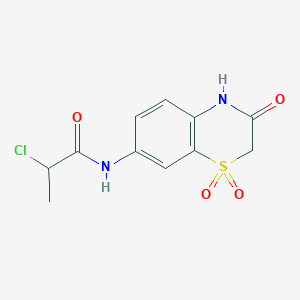
![(E)-(1-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2744657.png)
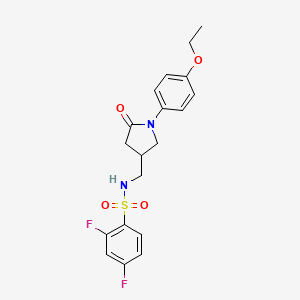
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2744659.png)
![3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B2744660.png)
